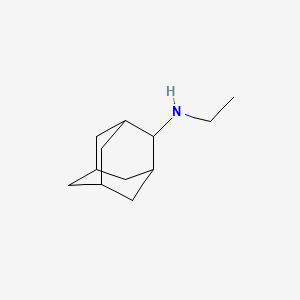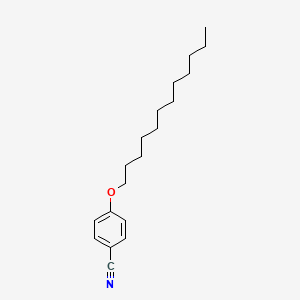
N-ethyladamantan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N-etiladamantan-2-amina es un compuesto orgánico con la fórmula molecular C12H21N. Es un derivado del adamantano, un hidrocarburo con una estructura única en forma de jaula. El compuesto se caracteriza por la presencia de un grupo etilo unido al átomo de nitrógeno del esqueleto de adamantano. Esta característica estructural confiere propiedades químicas y físicas únicas a la N-etiladamantan-2-amina, convirtiéndola en un tema de interés en varios campos de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-etiladamantan-2-amina normalmente implica la alquilación de adamantan-2-amina con haluros de etilo. Un método común es la reacción de sustitución nucleofílica, donde la adamantan-2-amina reacciona con bromuro de etilo o yoduro de etilo en presencia de una base como carbonato de potasio. La reacción se suele llevar a cabo en un disolvente orgánico como acetonitrilo o dimetilformamida a temperaturas elevadas.
Métodos de producción industrial
En un entorno industrial, la producción de N-etiladamantan-2-amina se puede ampliar utilizando reactores de flujo continuo. Este método permite un mejor control de las condiciones de reacción, lo que lleva a rendimientos y pureza más altos del producto final. El uso de catalizadores y parámetros de reacción optimizados mejora aún más la eficiencia del proceso.
Análisis De Reacciones Químicas
Tipos de reacciones
La N-etiladamantan-2-amina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar N-etiladamantan-2-ona utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: La reducción de N-etiladamantan-2-amina puede producir los derivados de amina correspondientes.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo etilo puede ser reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Haluros de etilo en presencia de una base como carbonato de potasio.
Principales productos formados
Oxidación: N-etiladamantan-2-ona.
Reducción: Varios derivados de amina.
Sustitución: Compuestos con diferentes grupos funcionales que reemplazan el grupo etilo.
Aplicaciones Científicas De Investigación
La N-etiladamantan-2-amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antivirales.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: La N-etiladamantan-2-amina se utiliza en la producción de materiales avanzados, incluidos polímeros y nanomateriales.
Mecanismo De Acción
El mecanismo de acción de la N-etiladamantan-2-amina implica su interacción con objetivos moleculares específicos en los sistemas biológicos. El compuesto puede unirse a receptores o enzimas, modulando su actividad y dando lugar a varios efectos fisiológicos. Las vías y los objetivos exactos todavía se están investigando, pero los estudios preliminares sugieren su participación en la regulación de neurotransmisores y las vías de transducción de señales.
Comparación Con Compuestos Similares
Compuestos similares
Adamantan-2-amina: Carece del grupo etilo, lo que lleva a diferentes propiedades químicas.
N-metiladamantan-2-amina: Contiene un grupo metilo en lugar de un grupo etilo, lo que da como resultado variaciones en la reactividad y la actividad biológica.
N-propiladamantan-2-amina: Tiene un grupo propilo, lo que afecta su solubilidad e interacción con los objetivos moleculares.
Singularidad
La N-etiladamantan-2-amina es única debido a su configuración estructural específica, que confiere propiedades químicas y físicas distintas. La presencia del grupo etilo mejora su lipofilia y capacidad para penetrar las membranas biológicas, lo que la convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C12H21N |
|---|---|
Peso molecular |
179.30 g/mol |
Nombre IUPAC |
N-ethyladamantan-2-amine |
InChI |
InChI=1S/C12H21N/c1-2-13-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-13H,2-7H2,1H3 |
Clave InChI |
LBUOWFRNFOQBRE-UHFFFAOYSA-N |
SMILES canónico |
CCNC1C2CC3CC(C2)CC1C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-chloro-2-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11709405.png)
![2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-nitrophenol](/img/structure/B11709408.png)
![4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol](/img/structure/B11709415.png)
![Ethyl 2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11709423.png)
![5-[(3-Bromophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B11709424.png)

![(5E)-5-(3-chlorobenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11709443.png)
![1-{benzyl[2-(2,4,5-trichlorophenoxy)propanoyl]amino}-4-tert-butyl-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11709447.png)
![(2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B11709453.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11709461.png)


![Ethyl 2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11709472.png)

